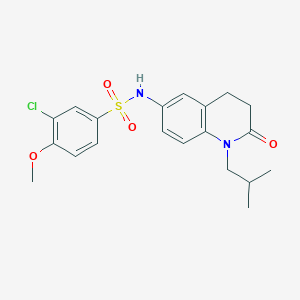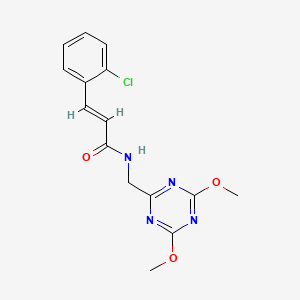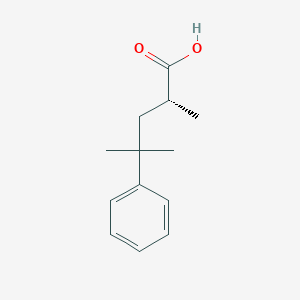
3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine” is a complex organic molecule that contains a pyridazine ring, a piperidine ring, and a methoxyphenyl group . These types of compounds are often used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR spectroscopy . These techniques can provide information about the types of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific functional groups. Piperidine derivatives are often involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the compound’s molecular weight, solubility, and stability.Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound "3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine" and its derivatives have been explored in the synthesis of novel heterocyclic compounds. These compounds exhibit significant antimicrobial activities against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica. The research emphasizes the potential of such compounds in developing new antibacterial agents, highlighting their reactivity towards different reagents and the formation of diverse heterocyclic structures (Mohamed, 2004).
Structural Analysis and Drug Design
In the realm of drug design and structural analysis, the detailed study of sulfonamide derivatives, including "this compound," provides insights into their molecular geometries and conformations. This research is pivotal for understanding the molecular basis of their activity and for the design of more effective therapeutic agents. The analysis of such compounds, including their hydrogen bonding patterns and molecular packing, aids in elucidating their pharmacological properties (Basak, Mazumdar, & Chaudhuri, 1987).
Antiviral Applications
Exploring the antiviral properties of pyridazine derivatives, studies have identified compounds like "3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine" as potent inhibitors of rhinoviruses, showcasing their potential in antiviral therapy. These findings underscore the versatility of pyridazine derivatives in targeting viral infections, paving the way for new antiviral drugs (Andries et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Piperidine derivatives are an active area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are continually being developed .
properties
IUPAC Name |
3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-14-5-2-3-6-15(14)24(20,21)19-11-8-13(9-12-19)23-16-7-4-10-17-18-16/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGDAUWKLFOAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2928388.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2928389.png)




![N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2928397.png)

![(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2928400.png)


![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2928404.png)
![2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2928407.png)